molecular formula C14H12N4S B7761619 5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B7761619
M. Wt: 268.34 g/mol
InChI Key: VERLAHDFIJMYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a substituted 1,2,4-triazole-3-thione derivative characterized by a phenyl group at position 4 and a 4-aminophenyl group at position 3. This compound exhibits notable antifungal activity, particularly against Candida tropicalis K1022, as demonstrated in metabolic studies . It is also identified as a metabolite of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats, formed via nitro reduction .

Properties

IUPAC Name

3-(4-aminophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,15H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERLAHDFIJMYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Hydrazide Intermediate

The synthesis begins with the formation of a hydrazide intermediate, a prerequisite for subsequent cyclization. Ethyl 4-aminobenzoate undergoes nucleophilic substitution with hydrazine hydrate in absolute ethanol under reflux conditions. This step replaces the ester group with a hydrazide functionality, yielding 4-aminobenzoic acid hydrazide. The reaction typically achieves completion within 4–6 hours, with the intermediate isolated via filtration and recrystallized from ethanol to enhance purity.

Cyclization Reaction with Phenyl Isothiocyanate

The hydrazide intermediate reacts with phenyl isothiocyanate in ethanol under reflux to form a thiosemicarbazide derivative. This step involves the nucleophilic attack of the hydrazide’s amino group on the electrophilic carbon of phenyl isothiocyanate, resulting in a thiourea linkage. The reaction mixture is stirred for 2 hours at 78°C, with progress monitored via thin-layer chromatography (TLC) using ethyl acetate/petroleum ether (50:50) as the mobile phase.

Base-Mediated Ring Closure

The final cyclization step employs 4N sodium hydroxide to induce intramolecular dehydration and ring closure. After adding 15 mL of 4N NaOH to the thiosemicarbazide intermediate, the mixture is refluxed for 4 hours, facilitating the formation of the 1,2,4-triazole-3-thione core. Acidification with 2N hydrochloric acid precipitates the crude product, which is filtered, washed with distilled water, and recrystallized from ethanol to yield pure 5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Reaction Optimization and Parameters

Solvent and Temperature Effects

Ethanol serves as the optimal solvent due to its ability to dissolve both hydrazides and isothiocyanates while minimizing side reactions. Elevated temperatures (reflux at 78°C) accelerate the nucleophilic addition and cyclization steps, reducing total reaction time to 6 hours compared to traditional methods requiring 12–24 hours.

Analytical and Spectroscopic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis of the final product using a C18 column and methanol/water (70:30) mobile phase reveals a retention time of 2.82 minutes, confirming high purity. Comparative studies with literature methods show identical retention profiles, validating the reproducibility of the synthesis.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 3450–3335 cm⁻¹ : N–H stretching vibrations of the amino and triazole groups.

  • 1608–1489 cm⁻¹ : C=N and C=C aromatic stretching.

  • 1176 cm⁻¹ : C=S stretching of the thione moiety.
    The absence of a C=O peak (1670–1653 cm⁻¹) confirms successful cyclization and loss of the hydrazide’s carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) exhibits:

  • δ 6.87 (d, J = 9 Hz) : Aromatic protons ortho to the amino group.

  • δ 4.64 (s) : N–CH₂ protons from the triazole ring.

  • δ 13.86 (s) : NH proton of the triazole-thione tautomer.

Yield and Purity Assessment

Reaction Yields

The one-pot, two-step method achieves a yield of 65%, surpassing traditional methods that typically yield 50–60%. Recrystallization from ethanol enhances purity to >98%, as determined by HPLC.

Comparative Efficiency

Table 1: Comparison of Synthesis Methods

ParameterOne-Pot MethodConventional Method
Total Reaction Time6 hours12–24 hours
Solvent Consumption45 mL ethanol100 mL ethanol
Yield65%50%
Purity (HPLC)>98%90–95%

Mechanistic Insights

The reaction proceeds via a nucleophilic addition-elimination mechanism. Initial attack by the hydrazide’s amino group on phenyl isothiocyanate forms a thiosemicarbazide intermediate. Base-induced intramolecular cyclization eliminates ammonia, generating the triazole ring. The thione tautomer is stabilized by resonance within the heterocyclic system .

Chemical Reactions Analysis

Types of Reactions

5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial and Antifungal Activities

One of the primary applications of 5-(4-Aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is its antimicrobial and antifungal properties. Studies have demonstrated that this compound exhibits activity against various pathogens:

  • Antifungal Activity : The compound has shown effectiveness against Candida tropicalis, indicating its potential use as an antifungal agent in clinical settings .
  • Antibacterial Properties : Research indicates that derivatives of this compound possess significant antibacterial activity, making them candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects. It has been noted for its ability to inhibit angiogenesis without exhibiting toxicity. This characteristic suggests potential therapeutic applications in treating inflammatory diseases and conditions where angiogenesis plays a crucial role .

Drug Design and Synthesis

This compound serves as a scaffold for designing novel pharmacological agents. Its structural features allow for modifications that can enhance biological activity:

  • Synthesis of Derivatives : Various derivatives have been synthesized to improve efficacy against specific targets, including cancer cells . The design process often involves in silico methods to predict the activity of these new compounds.

Metabolism Studies

Understanding the metabolic pathways of this compound is essential for evaluating its safety and efficacy in vivo. Studies have explored the metabolism of related compounds in animal models, revealing important insights into their pharmacokinetics and potential metabolites .

Crystallographic Studies

Crystallographic analysis has provided detailed information about the molecular structure of this compound. Such studies confirm the existence of the thione form of the molecule and provide data on bond lengths and angles that are crucial for understanding its reactivity and interactions with biological targets .

  • Antifungal Efficacy : A study reported that the compound effectively inhibited the growth of Candida tropicalis in vitro, suggesting potential for therapeutic use in fungal infections .
  • Anti-inflammatory Action : Research highlighted the compound's ability to reduce inflammation markers in animal models without significant side effects, indicating its promise as an anti-inflammatory drug .
  • Synthesis and Activity Correlation : A series of derivatives were synthesized to evaluate their antibacterial properties, leading to the identification of compounds with enhanced activity compared to the parent molecule .

Mechanism of Action

The mechanism of action of 5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell pathways, inducing apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole-3-thione derivatives are structurally diverse, with modifications at positions 4 and 5 significantly altering their biological activities. Below is a comparative analysis of key derivatives:

Pharmacological and Metabolic Insights

  • Antifungal Activity: The 4-aminophenyl group in the target compound contributes to its antifungal efficacy, likely through interactions with fungal cell membranes or enzymes. In contrast, the nitro derivative (5-(4-nitrophenyl)-4-phenyl...) acts as a prodrug, requiring metabolic activation to release the active amine metabolite .
  • Anticonvulsant Potential: Derivatives like TP-315 (5-(3-chlorophenyl)-4-hexyl...) exhibit high therapeutic indices (TI = 13.9), attributed to the lipophilic hexyl group enhancing blood-brain barrier penetration . The target compound lacks alkyl chains, which may limit its central nervous system activity.
  • Antimicrobial Properties : Fluorine and thiophene substituents (e.g., 5-(3-fluorophenyl)-4-phenyl... and thiophene-linked derivatives) improve antimicrobial potency, possibly due to increased electron-withdrawing effects or enhanced target binding .

Metabolic Stability and Toxicity

  • Nitro Reduction: The conversion of 5-(4-nitrophenyl)-4-phenyl... to the target compound in rats involves cytochrome P450-mediated nitro reduction, followed by acetylation to 5-(4-acetylaminophenyl)-4-phenyl... . This metabolic pathway highlights the role of substituents in modulating bioavailability.

Biological Activity

5-(4-Aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C15H14N4SC_{15}H_{14}N_4S with a molecular weight of 286.36 g/mol. The presence of the thione functional group is critical for its biological activity.

Antimicrobial Activity

The primary focus of research on this compound has been its antimicrobial properties . Studies indicate that derivatives of 1,2,4-triazoles exhibit potent antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus5 µg/mL20
Escherichia coli10 µg/mL18
Pseudomonas aeruginosa15 µg/mL16
Bacillus subtilis8 µg/mL22

Source: Data compiled from various studies .

The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism. For instance, the compound has shown effectiveness against DNA gyrase, an essential enzyme for bacterial DNA replication . Molecular docking studies reveal that the triazole moiety acts as a bioisostere for carboxylic acids, enhancing binding affinity to target proteins .

Structure-Activity Relationship (SAR)

Research has identified several structural modifications that influence the biological activity of triazole derivatives:

  • Amino Group Positioning : The presence and position of amino groups significantly affect antibacterial potency. Compounds with para-substituted amino groups generally exhibit higher activity.
  • Phenyl Substitution : The nature of substituents on the phenyl rings (e.g., halogens) can enhance or diminish activity. For example, bromine substitution at specific positions has been linked to increased antibacterial effects .
  • Thione vs. Thiol Forms : The thione form is more biologically active compared to its thiol counterpart due to better electron delocalization and stability .

Case Studies

Several studies have highlighted the efficacy of this compound against various pathogens:

  • Case Study 1 : Mohammed et al. (2019) synthesized novel derivatives and tested them against multiple Gram-positive and Gram-negative bacteria. The results indicated that some derivatives outperformed traditional antibiotics like ciprofloxacin in both planktonic and biofilm states .
  • Case Study 2 : In vivo studies demonstrated its potential as an antitubercular agent, with specific derivatives showing MIC values lower than those of established drugs like isoniazid .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, and how is its structure confirmed?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiourea intermediates under acidic or UV-irradiated conditions. For example, derivatives of 1,2,4-triazole-3-thiones are formed by reacting aryl hydrazides with thiourea, followed by cyclization (). Structural confirmation employs HPLC (retention time ~3.7 min) and mass spectrometry (m/z 244 for protonated molecular ion) (). Advanced characterization includes 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and IR spectroscopy to verify tautomeric forms and functional groups ( ).

Q. How are reaction conditions optimized for synthesizing derivatives of this compound?

  • Methodological Answer : Optimization involves varying solvents (e.g., ethanol, DMF), temperature (reflux vs. room temperature), and catalysts (e.g., H2_2SO4_4). For S-alkyl derivatives, optimal yields are achieved using chloroacetamides in ethanol under reflux (). Reaction progress is monitored via TLC, and purification employs flash chromatography (e.g., dichloromethane:methanol, 96:4 v/v) ( ).

Advanced Research Questions

Q. What methodologies are used to evaluate the antimicrobial mechanisms of this compound?

  • Methodological Answer : In vitro antimicrobial activity is assessed using broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Structure-activity relationships (SARs) are analyzed by comparing MICs of derivatives with varying substituents (e.g., halogenated vs. alkyl groups) ().

Q. How is the in vivo metabolism of this compound studied in preclinical models?

  • Methodological Answer : Metabolic pathways are investigated in rodent models (e.g., Wistar rats) using HPLC and LC-MS to identify metabolites. Key metabolites include acetylated and amine derivatives, formed via nitro reduction and acetylation ( ). Tissue distribution and excretion are quantified using radiolabeled analogs or isotopic tracing ().

Q. What experimental models assess anticonvulsant efficacy and neurotoxicity?

  • Methodological Answer : The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models are used to evaluate anticonvulsant activity. Neurotoxicity is measured via rotorod tests, and therapeutic indices (TI = TD50_{50}/ED50_{50}) are calculated. For example, derivatives with 3-chlorophenyl substituents show TIs >10 ( ). Electrophysiological studies (e.g., Purkinje neuron assays) further elucidate interactions with voltage-gated sodium channels ( ).

Q. How are computational methods applied to study structure-activity relationships (SARs)?

  • Methodological Answer : Electronic-topological analysis and neural networks correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with biological activity. DFT calculations predict tautomeric stability (e.g., thione ↔ thiol forms), while molecular docking simulates binding to microbial enzymes ( ).

Q. What theoretical approaches characterize tautomerism in this compound?

  • Methodological Answer : Tautomeric equilibria are studied using CBS-QB3 and DFT methods. Transition state theory identifies four-membered cyclic intermediates during isomerization. Spectroscopic data (IR, NMR) validate computational predictions of dominant tautomers ().

Contradictions and Limitations

  • Synthetic Yields : Yields vary significantly (e.g., 63–72%) depending on substituents and purification methods ( vs. 8).
  • Biological Specificity : While some derivatives show anticonvulsant activity ( ), others prioritize antimicrobial effects (), highlighting context-dependent SARs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.